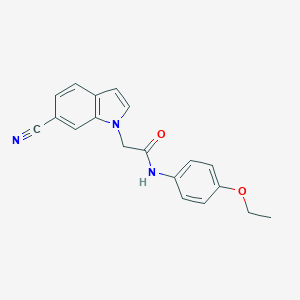![molecular formula C16H22N4OS2 B296222 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide, also known as CT10, is a small molecule drug compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and inflammation. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have antifungal activity against Candida albicans.
实验室实验的优点和局限性
One advantage of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have broad-spectrum anticancer activity, which makes it a potential treatment option for multiple cancer types. However, one limitation of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide. One area of research could focus on optimizing its synthesis method to produce higher yields and purer compounds. Another area of research could focus on understanding its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, further studies could investigate the potential of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide as a combination therapy with other anticancer or anti-inflammatory agents.
合成方法
The synthesis of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide involves a multistep process that begins with the reaction of 5-cyclohexyl-1,2,4-triazole-3-thiol with 2-bromo-N-(2-thienylmethyl)acetamide. This reaction produces 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide as the final product. The synthesis method has been optimized to produce high yields of pure 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide.
科学研究应用
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been tested in vitro and in vivo in animal models, and has shown promising results in various cancer types, including breast, lung, colon, and prostate cancer. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been studied for its antifungal activity against Candida albicans.
属性
分子式 |
C16H22N4OS2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H22N4OS2/c1-20-15(12-6-3-2-4-7-12)18-19-16(20)23-11-14(21)17-10-13-8-5-9-22-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,17,21) |
InChI 键 |
XWWAJNILIFMRRY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3CCCCC3 |
规范 SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)